molecular formula C14H21NO4S B2849900 N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1216874-22-4

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2849900
CAS RN: 1216874-22-4
M. Wt: 299.39
InChI Key: NGLZIZBBWUKYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide, also known as HOCPCA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HOCPCA is a selective agonist of the GPR35 receptor, which is a G protein-coupled receptor that has been linked to various physiological processes such as inflammation, immune response, and pain perception. In

Mechanism of Action

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide acts as a selective agonist of the GPR35 receptor, which is predominantly expressed in immune cells, neurons, and the gastrointestinal tract. Upon binding to GPR35, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide activates downstream signaling pathways such as the Gαi/o protein-mediated inhibition of adenylyl cyclase and the activation of ERK1/2 and p38 MAPK. These signaling pathways are involved in various physiological processes such as inflammation, immune response, and pain perception.
Biochemical and Physiological Effects:
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for the GPR35 receptor, which allows for more specific and targeted studies. However, one limitation of using N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is relatively complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results in inhibiting the growth and proliferation of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another area of interest is the role of GPR35 in various physiological processes such as immune response and pain perception. Further studies on the downstream signaling pathways of GPR35 and its interactions with other receptors may provide insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide may facilitate its use in future studies.

Synthesis Methods

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclopentanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to obtain N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as inflammation, pain, and cancer. In a study published in the Journal of Medicinal Chemistry, N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide was found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Another study published in the European Journal of Pharmacology showed that N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide has analgesic effects by reducing pain sensitivity in mice.

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-5-6-12(19-2)13(9-11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZIZBBWUKYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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